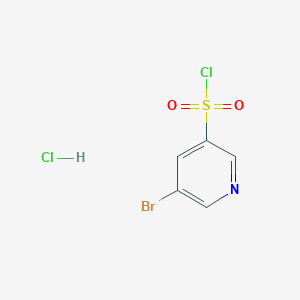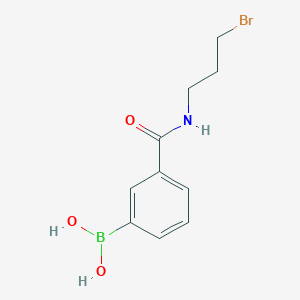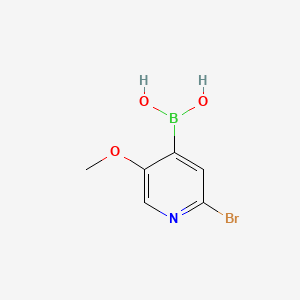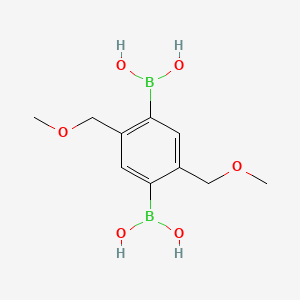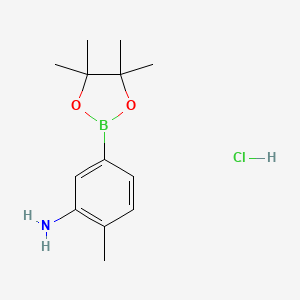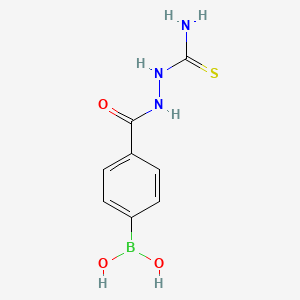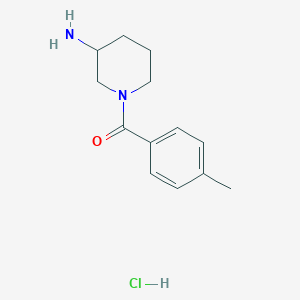
(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride
Vue d'ensemble
Description
3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride (APTMH) is an organic compound consisting of a piperidine ring fused to a tolyl group. It is a type of aminoketone, which is a class of compounds that have a ketone functional group and an amine functional group connected to the same carbon atom. APTMH is used in scientific research as a tool to study the physiological and biochemical effects of compounds on various biological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- A study by Aslan et al. (2017) discussed the synthesis of a Schiff base and its metal(II) complexes, including (1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl)(p-tolyl)methanone, and explored their antimicrobial and catalytic activities. The structures of these compounds were characterized using various techniques such as UV-Vis, FTIR, and NMR spectroscopy (Aslan, Akkoç, Kökbudak, & Aydın, 2017).
- The research by Sabounchei et al. (2017) involved synthesizing a phosphonium ylide compound with (p-tolyl)methanone and studying its antibacterial activity. The study provided insights into the structure and potential medical applications of such compounds (Sabounchei, Ahmadianpoor, Hashemi, Mohsenzadeh, & Gable, 2017).
Molecular and Spectroscopic Analysis
- Al-Ansari (2016) examined the spectroscopic properties of 3-amino-substituted-thieno pyridine/quinolin-yl)(phenyl)methanones. The study highlighted the effects of structure and environment on these compounds' spectroscopic behavior, which is crucial for understanding their interaction with other molecules (Al-Ansari, 2016).
- Revathi et al. (2015) presented the crystal structure analysis of an adduct involving (piperidin-1-yl)methanone, providing insights into its molecular geometry and potential interactions (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Pharmacological and Biomedical Applications
- A study by Kong et al. (2018) explored the use of a naphthyridine derivative, including (phenyl)methanone, in treating human malignant melanoma. The compound showed potential for both necroptosis and apoptosis in melanoma cells, indicating its therapeutic potential in cancer treatment (Kong, Lv, Yan, Chang, & Wang, 2018).
- The work by Saeedi et al. (2019) involved the design and synthesis of acetylcholinesterase inhibitors using arylisoxazole-phenylpiperazine derivatives. These compounds, including (phenylpiperazin-1-yl)methanone, showed potential as selective inhibitors for acetylcholinesterase, important in neurological research and treatment (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(14)9-15;/h4-7,12H,2-3,8-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIWHPSFFAHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)
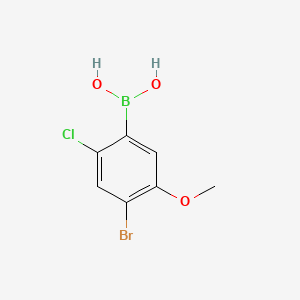
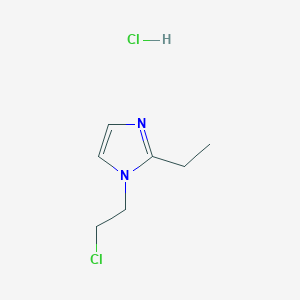
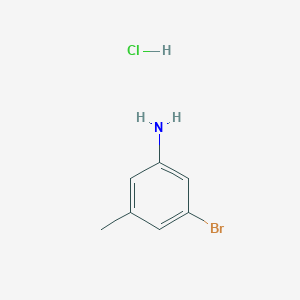
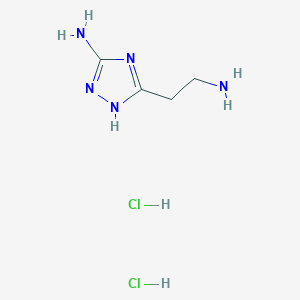
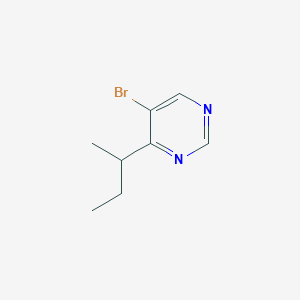
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)

